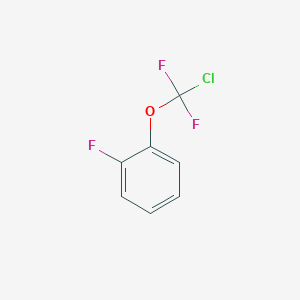

1-(Chlorodifluoromethoxy)-2-fluorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[chloro(difluoro)methoxy]-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-4-2-1-3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNNOHBHBBSZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271758 | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147992-29-8 | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147992-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chlorodifluoromethoxy 2 Fluorobenzene and Analogous Structures

Introduction of the Chlorodifluoromethoxy Moiety

The primary challenge in synthesizing these compounds lies in the controlled introduction of both chlorine and fluorine atoms onto the same methoxy (B1213986) carbon. The strategies developed generally fall into several categories: direct modification of a precursor group already attached to the aromatic ring, nucleophilic displacement reactions, multi-step halogen exchange processes, and derivatization from existing chloro-analogues.

Photochlorination provides a route to introduce a chlorine atom into a difluoromethyl group via a free-radical mechanism. This method is particularly applicable to the synthesis of aryl chlorodifluoromethyl ethers from the corresponding aryl difluoromethyl ethers (Ar-OCF₂H). The reaction is initiated by ultraviolet (UV) light, which cleaves molecular chlorine (Cl₂) into highly reactive chlorine radicals.

The process unfolds as follows:

Initiation: Cl₂ is homolytically cleaved by UV light to form two chlorine radicals (2 Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the difluoromethoxy group to form hydrogen chloride (HCl) and an aryl difluoromethyl radical (Ar-OCF₂•).

Propagation: The resulting radical reacts with another molecule of Cl₂ to yield the desired product, aryl chlorodifluoromethyl ether (Ar-OCF₂Cl), and a new chlorine radical, which continues the chain reaction.

This method's effectiveness is contingent on the stability of the difluoromethyl ether precursor and the selectivity of the chlorination process to avoid over-chlorination or reactions with the aromatic ring itself.

Nucleophilic substitution offers a powerful method for forming the C-O bond of the target ether. youtube.comucsb.edumasterorganicchemistry.com In this approach, an electron-rich nucleophile, such as a phenoxide, attacks an electrophilic carbon atom in a halogenated precursor. For the synthesis of 1-(chlorodifluoromethoxy)-2-fluorobenzene, this would typically involve the reaction of 2-fluorophenoxide with a reagent that can provide the "CF₂Cl" group.

A common precursor for the difluoromethoxy group is chlorodifluoromethane (B1668795) (CHClF₂). Under basic conditions, a phenol (B47542) (like 2-fluorophenol) can be deprotonated to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the carbon atom of CHClF₂. While this reaction can be effective, it often requires carefully controlled conditions to manage the reactivity of the difluorocarbene intermediate that can form from CHClF₂ under basic conditions. nih.gov

The general mechanism involves the attack of the nucleophile on the carbon of an alkyl halide, leading to the displacement of a leaving group. ksu.edu.sagacariyalur.ac.in The substrate's structure is a key determinant of whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. ucsb.edu

An alternative to direct introduction is the stepwise construction of the chlorodifluoromethoxy group from a non-fluorinated or partially halogenated precursor, such as an aryl trichloromethoxy group (Ar-OCCl₃). This multi-step approach relies on sequential halogen exchange (Halex) reactions, where chlorine atoms are systematically replaced by fluorine atoms using specific fluorinating agents. nih.gov This method allows for precise control over the final degree of fluorination.

The Swarts reaction is a classic and effective method for converting organic chlorides to fluorides using antimony trifluoride (SbF₃). wikipedia.org This reagent is particularly useful for producing compounds containing tri- and difluoromethyl groups from their corresponding chloro precursors. nih.gov The reaction's efficacy is often enhanced by the addition of a catalytic amount of a pentavalent antimony salt, such as antimony pentachloride (SbCl₅), which generates the more reactive intermediate, antimony trifluorodichloride (SbCl₂F₃). wikipedia.orggoogle.com

For the synthesis of an aryl chlorodifluoromethyl ether, the starting material would be the corresponding aryl trichloromethyl ether (Ar-OCCl₃). The reaction proceeds as follows:

Ar-OCCl₃ + SbF₃ (cat. SbCl₅) → Ar-OCF₂Cl

The reaction conditions, including temperature and reactant ratios, must be carefully managed to achieve the desired product selectively and prevent the formation of the trifluoromethyl ether (Ar-OCF₃). Antimony trifluoride is considered a mild fluorinating agent, which aids in this selective conversion. researchgate.net

| Reagent | Formula | Role | Reference |

|---|---|---|---|

| Antimony Trifluoride | SbF₃ | Primary Fluorinating Agent (Swarts' Reagent) | wikipedia.org |

| Antimony Pentachloride | SbCl₅ | Catalyst, forms active species SbCl₂F₃ | google.com |

| Antimony Trifluorodichloride | SbCl₂F₃ | Active Fluorinating Species | wikipedia.org |

Anhydrous hydrogen fluoride (B91410) (HF) is a fundamental reagent in industrial organofluorine chemistry and serves as a potent fluorinating agent for halogen exchange reactions. wikipedia.orgwikipedia.org It can be used to convert polychlorinated precursors into their fluorinated counterparts. wikipedia.org In the context of synthesizing aryl chlorodifluoromethyl ethers, anhydrous HF can replace chlorine atoms in an aryl trichloromethyl ether.

The reaction is typically conducted under pressure and at elevated temperatures, often in the presence of a Lewis acid catalyst to enhance the rate and efficiency of the fluorine-chlorine exchange. google.com

Ar-OCCl₃ + 2HF → Ar-OCF₂Cl + 2HCl

The use of anhydrous HF requires specialized equipment due to its high corrosivity (B1173158) and toxicity. noaa.gov However, its low cost and high reactivity make it a preferred choice for large-scale industrial production. wikipedia.org Safer, alternative methods for generating anhydrous HF in situ from reagents like calcium fluoride (CaF₂) and sulfuric acid (H₂SO₄) have also been developed to mitigate handling risks. rsc.org

Derivatization from chloro analogues via fluoride exchange is a broad strategy that encompasses the methods described above but also includes the use of other fluoride sources. cas.cn This approach is foundational for synthesizing a wide range of organofluorine compounds. The core principle involves the nucleophilic substitution of chloride ions with fluoride ions on a suitable substrate. nih.gov

Besides antimony halides and HF, common reagents for these exchange reactions include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). The reactivity of these salts can be enhanced by using aprotic polar solvents (e.g., sulfolane, DMF) and sometimes phase-transfer catalysts, which improve the solubility and nucleophilicity of the fluoride ion. cas.cn

For example, starting with an aryl dichlorofluoromethyl ether (Ar-OCCl₂F), a fluoride exchange reaction could be employed to synthesize the target Ar-OCF₂Cl:

Ar-OCCl₂F + KF → Ar-OCF₂Cl + KCl

The choice of fluoride source, solvent, and catalyst depends on the specific substrate and the desired reactivity, allowing for a tunable approach to synthesizing fluorinated molecules. researchgate.net

| Method | Fluorinating Agent(s) | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Swarts Reaction | SbF₃, SbCl₅ | Polychloroalkanes (e.g., Ar-OCCl₃) | Mild conditions, good for partial fluorination. wikipedia.orgresearchgate.net |

| Anhydrous HF | HF | Polychloroalkanes | Industrially scalable, highly reactive, requires specialized handling. wikipedia.orggoogle.com |

| Alkali Metal Fluorides | KF, CsF | Activated Chloroalkanes | Often requires polar aprotic solvents and/or phase-transfer catalysts. cas.cn |

Multi-step Fluorination Processes in the Construction of the Chlorodifluoromethoxy Group

Regioselective Introduction of the Aromatic Fluorine Atom

Achieving the desired placement of a fluorine atom on an aromatic ring is a critical challenge in the synthesis of compounds like this compound. numberanalytics.com Various methods have been developed to control this regioselectivity.

Adaptations of Diazotization-Fluorination Procedures (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and widely used method for introducing a fluorine atom into an aromatic ring. numberanalytics.comwikipedia.orgnih.gov The process begins with the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgorganic-chemistry.org

Key features of the Balz-Schiemann reaction include:

Starting Material: A primary aromatic amine.

Key Intermediate: An aryl diazonium tetrafluoroborate.

Transformation: Conversion of an amino group to a fluorine atom.

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. For instance, using other counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−) can enhance the yield for certain substrates. wikipedia.org Modified procedures also allow for the reaction to be carried out in a single pot without the need to isolate the potentially hazardous diazonium salt intermediate. chimia.chnih.gov The use of solvents such as pyridine-HF or anhydrous HF can facilitate the reaction on a larger scale. chimia.ch A greener approach utilizing ionic liquids has also been explored, offering advantages such as simpler reaction workup and recyclability of the solvent. researchgate.net

| Reaction | Description | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Balz-Schiemann | Conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. wikipedia.org | Well-established and reliable for many substrates. | Requires isolation of potentially explosive diazonium salts; uses expensive HBF4. wikipedia.orgchimia.ch |

| Modified Schiemann Reaction | Diazotization is performed in pyridine-HF or anhydrous HF, allowing for larger scale reactions without isolating the diazonium salt. chimia.ch | Improved safety and scalability. chimia.ch | Requires specialized equipment to handle corrosive HF. chimia.ch |

| Ionic Liquid-Mediated Balz-Schiemann | Thermal decomposition of the diazonium tetrafluoroborate is carried out in an ionic liquid. researchgate.net | Greener approach with simplified workup and solvent recyclability. researchgate.net | Cost and availability of suitable ionic liquids may be a factor. |

Electrophilic and Nucleophilic Aromatic Fluorination Strategies

Beyond the Balz-Schiemann reaction, direct fluorination methods offer alternative routes to fluorinated aromatics.

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic fluorine ("F+"). Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly employed to directly fluorinate aromatic rings. numberanalytics.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) provides another powerful strategy for introducing fluorine. numberanalytics.com This method is particularly effective for aromatic rings that are "activated" by the presence of electron-withdrawing groups. nih.govosti.gov In this reaction, a leaving group (such as a halogen or a nitro group) on the aromatic ring is displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or tetramethylammonium (B1211777) fluoride (NMe4F). acs.orgresearchgate.net Recent advancements have enabled the deoxyfluorination of phenols, converting a hydroxyl group into a fluorine atom, often under mild conditions. nih.govacs.org

Convergent and Linear Synthesis Strategies for the this compound Scaffold

The assembly of the final this compound molecule can be approached through either a linear or a convergent synthesis.

Sequential Halogenation and Etherification Approaches

A common linear approach to fluorinated aryl ethers involves a two-step sequence: halogenation followed by etherification. For the target molecule, this could entail:

Introduction of the chlorodifluoromethoxy group: This can be achieved by reacting a suitable precursor, like 2-fluorophenol (B130384), with a reagent that provides the -OCF2Cl moiety.

Introduction of the aromatic fluorine: If starting with a non-fluorinated phenol, the fluorine atom would need to be introduced regioselectively, as described in section 2.2.

The synthesis of aryl-α,α-difluoroethyl ethers has been demonstrated through the addition of phenols to 2-bromo-1,1-difluoroethene, followed by hydrogenolysis, offering an alternative to harsher fluorinating agents. nih.gov

Cross-Coupling Reactions for Aryl Ring Functionalization

Modern synthetic organic chemistry heavily relies on cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for example, can be used to form the aryl ether linkage. nih.gov A protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed, which could be adapted for the synthesis of this compound. nih.gov These reactions often exhibit excellent functional group tolerance and can be applied to a wide range of substrates. nih.govorganic-chemistry.orgnih.gov

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. differencebetween.comchemistnotes.com | Conceptually straightforward. | Overall yield can be low due to the multiplicative effect of individual step yields. differencebetween.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of key fragments followed by their combination. chemistnotes.comwikipedia.org | Generally more efficient with higher overall yields. chemistnotes.comwikipedia.org | May require more complex planning and synthesis of individual fragments. |

| Sequential Halogenation/Etherification | A linear approach involving the introduction of the halogen and the ether group in separate steps. | Allows for the use of well-established reaction types. | Can be lengthy and may have lower overall yield. |

| Cross-Coupling Reactions | Formation of the C-O ether bond using a metal catalyst, often palladium. nih.gov | High efficiency, good functional group tolerance, and broad substrate scope. nih.govorganic-chemistry.org | Catalyst cost and sensitivity can be a concern. |

Process Optimization and Scale-Up Considerations in Synthetic Protocols

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. chimia.chresearchgate.net

Reagent Selection: The cost, availability, and safety of all reagents are of paramount importance. For example, while some modern fluorinating agents offer high selectivity, their cost may be prohibitive for large-scale production.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial to maximize yield and minimize byproducts. chimia.ch The use of continuous flow reactors can offer advantages in terms of safety, scalability, and control over reaction conditions, especially for potentially hazardous reactions like the Balz-Schiemann. nih.gov

Safety: Many fluorination reagents are toxic and corrosive, requiring specialized equipment and handling procedures. chimia.ch A thorough safety assessment is essential before any scale-up is attempted.

Purification: Developing efficient and scalable purification methods is critical for obtaining the final product with the desired purity.

Waste Management: The environmental impact of the synthesis must be considered, and strategies for minimizing and treating waste streams should be developed. researchgate.net

The choice of a particular synthetic route will ultimately depend on a balance of these factors, including the desired scale of production, cost constraints, and available equipment.

Reaction Pathways and Mechanistic Studies of 1 Chlorodifluoromethoxy 2 Fluorobenzene

Substitutive Reactivity at the Aromatic Ring and Chlorodifluoromethoxy Group

The reactivity of 1-(Chlorodifluoromethoxy)-2-fluorobenzene in substitution reactions is heavily influenced by the strong electron-withdrawing nature of its substituents. Both the fluorine atom and the chlorodifluoromethoxy group decrease the electron density of the aromatic ring, which profoundly affects its susceptibility to attack by either nucleophiles or electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of strong electron-withdrawing groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring. The fluorine atom and the chlorodifluoromethoxy group activate the ring for this attack. In polyfluoroarenes, fluorine is often the preferred leaving group over other halogens in SNAr reactions. nih.gov The reaction of this compound with various nucleophiles is expected to yield substituted products, with the fluorine atom being the most probable leaving group.

The regioselectivity of the attack is directed by the substituents. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups, as the negative charge of the Meisenheimer intermediate can be delocalized onto the substituents. For this molecule, positions 3, 5, and 6 are activated. The substitution of the fluorine at position 2 is a likely pathway.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product(s) |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Chlorodifluoromethoxy)phenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Chlorodifluoromethoxy)-2-methoxybenzene |

| Amine | Ammonia (NH₃) | 2-(Chlorodifluoromethoxy)aniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Chlorodifluoromethoxy)-2-(phenylthio)benzene |

This table presents predicted outcomes based on established SNAr principles for polyhalogenated aromatic compounds.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com However, the this compound ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing inductive effects of both the fluorine and the chlorodifluoromethoxy substituents. Similar to hexafluorobenzene, which is known to be very inert towards electrophiles, this compound is expected to undergo EAS reactions only under harsh conditions, if at all. nih.gov

Should a reaction occur, the regioselectivity would be governed by the directing effects of the existing substituents.

Fluorine : An ortho, para-director, though strongly deactivating.

Chlorodifluoromethoxy group (-OCF₂Cl) : The oxygen atom's lone pairs can participate in resonance, making it an ortho, para-director. However, the strong inductive effect of the halogenated alkyl portion makes it a powerful deactivating group.

The directing effects are therefore synergistic, both pointing to the ortho and para positions relative to themselves. The primary sites for potential electrophilic attack would be C4 (para to the fluorine) and C5 (para to the -OCF₂Cl group). Given the steric hindrance at C3 and C6, these positions are less favored. The extreme deactivation of the ring remains the dominant factor, making such reactions challenging.

| Reaction | Electrophile (E⁺) | Catalyst | Predicted Major Regioisomer(s) | Expected Reactivity |

| Nitration | NO₂⁺ | H₂SO₄ | 5-Nitro-1-(chlorodifluoromethoxy)-2-fluorobenzene | Very Low |

| Halogenation | Br⁺ | FeBr₃ | 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene | Very Low |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | No reaction expected | Very Low |

This table outlines the predicted regioselectivity for EAS reactions based on substituent effects, assuming the strong deactivation of the ring can be overcome.

Radical-Mediated Substitutions

Radical reactions offer an alternative pathway for substitution. The chlorodifluoromethoxy group contains a C-Cl bond, which is weaker than C-F and C-H bonds and can be susceptible to homolytic cleavage. The reactivity order for radical abstraction from organic halides is generally I > Br > Cl. uchicago.edu

Initiation by heat or UV light in the presence of a radical initiator could lead to the cleavage of the C-Cl bond, generating a •CF₂O-Ar radical. This radical could then participate in subsequent propagation steps. Alternatively, single-electron transfer (SET) to the molecule could form a radical anion, which might then fragment. Studies on trifluoromethylarenes have shown that single-electron reduction can lead to the formation of α,α-difluorobenzyl radicals through the elimination of a fluoride (B91410) anion. ccspublishing.org.cn A similar process could potentially occur with the chlorodifluoromethoxy group, although cleavage of the C-Cl bond is more probable.

Oxidation and Reduction Processes of the Chlorodifluoromethoxy Moiety

The chlorodifluoromethoxy group is generally robust, but it can undergo transformation under specific oxidative or reductive conditions.

Oxidative Transformations and Product Characterization

The this compound molecule is expected to be highly resistant to oxidation. The aromatic ring is electron-deficient, and the C-F and C-O bonds of the ether group are strong. Unlike alkylbenzenes, there are no benzylic hydrogens that serve as reactive sites for oxidation by reagents like potassium permanganate. libretexts.orgnumberanalytics.com

Reductive Cleavage Pathways (e.g., Electrochemical Reduction, Reductive O-C Bond Scission)

Reductive pathways, particularly electrochemical methods, are more likely to induce transformations in this compound. The cleavage of aryl ether C-O bonds is a known reaction. recercat.cat The process typically involves the transfer of an electron to the aromatic ring to form a radical anion. This intermediate can then fragment by cleaving the C-O bond.

In the case of this compound, electrochemical reduction would generate a radical anion. The subsequent cleavage of the aryl C-O bond would be a plausible pathway, leading to the formation of a 2-fluorophenoxide anion and a chlorodifluoromethyl radical (•CF₂Cl). The radical could then be further reduced or abstract a hydrogen atom from the solvent.

Proposed Reductive Cleavage Pathway:

Electron Transfer : Ar-OCF₂Cl + e⁻ → [Ar-OCF₂Cl]•⁻

C-O Bond Scission : [Ar-OCF₂Cl]•⁻ → ArO⁻ + •CF₂Cl

Protonation/Further Reaction : ArO⁻ + H⁺ → ArOH (2-fluorophenol)

This reductive scission offers a potential method for dealkylation of the ether.

| Reduction Method | Reagent/Conditions | Potential Products | Mechanistic Feature |

| Electrochemical Reduction | Cathode, sacrificial anode | 2-Fluorophenol (B130384), Chlorodifluoromethane (B1668795) | Formation of a radical anion followed by C-O bond cleavage |

| Dissolving Metal Reduction | Na / NH₃ | 2-Fluorophenol, Fluorinated methane (B114726) derivatives | Birch reduction conditions, potential for multiple bond cleavages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Unlikely to be effective | C-O aryl ether bonds are generally resistant; C-Cl bond may be reduced |

This table summarizes potential reductive cleavage pathways and their expected outcomes based on known reactions of related compounds.

Coupling Reactions and Functionalization for Advanced Molecular Architectures

The development of new synthetic methodologies is crucial for accessing complex molecular structures. For this compound, transition metal-catalyzed cross-coupling reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of advanced molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the reactivity of analogous fluorinated aromatic compounds provides a strong basis for predicting its behavior in such transformations. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a powerful tool for forming C-C bonds. researchgate.netresearchgate.net

For fluorinated biphenyl (B1667301) derivatives, palladium nanoparticles have shown to be effective catalysts. mdpi.com Given the presence of a C-Cl bond in the chlorodifluoromethoxy group, oxidative addition of palladium to this bond could be a potential reaction pathway, although C-F bond activation on the aromatic ring is also a possibility, especially with specialized catalyst systems. mdpi.comrsc.org The reaction conditions for a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would likely involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical in reactions involving fluorinated substrates to facilitate the reductive elimination step. nih.gov

Table 1: Postulated Reaction Parameters for a Suzuki-Miyaura Coupling of this compound

| Parameter | Anticipated Condition/Reagent | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Commonly used for cross-coupling of aryl halides and fluorinated compounds. |

| Ligand | Buchwald-type phosphine ligands | Known to promote challenging coupling reactions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Standard bases for Suzuki-Miyaura reactions. |

| Solvent | Toluene, Dioxane, DMF | Common solvents providing necessary temperature range. |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Standard coupling partners for the Suzuki-Miyaura reaction. |

The regioselectivity of the coupling would be influenced by the directing effects of the substituents, as discussed in the subsequent sections.

Beyond palladium, other transition metals like nickel have emerged as powerful catalysts for the cross-coupling of challenging substrates, including aryl ethers and fluorinated compounds. nih.govresearchgate.net Nickel catalysts are often more cost-effective and can exhibit unique reactivity. For instance, nickel-catalyzed Suzuki cross-coupling reactions have been successfully employed for the synthesis of aryldifluoromethyl aryl ethers from aryloxydifluoromethyl bromides and arylboronic acids. nih.govspringernature.com This suggests that a nickel-catalyzed approach could be viable for the functionalization of this compound.

Other potential transition metal-catalyzed derivatizations could include Mizoroki-Heck reactions for the introduction of alkenyl groups, mdpi.comsemanticscholar.org Buchwald-Hartwig aminations for the formation of C-N bonds, and various C-H activation/functionalization reactions. The presence of the ortho-fluorine atom can be particularly advantageous in directing C-H activation to the adjacent position.

Influence of Stereoelectronic Effects on the Reactivity of this compound

Stereoelectronic effects, which encompass both steric and electronic influences arising from the spatial arrangement of atoms and orbitals, are paramount in dictating the reactivity of this compound.

The presence of a fluorine atom ortho to the chlorodifluoromethoxy group has a profound impact on the reactivity of the molecule. Fluorine is a unique substituent in that it is strongly electron-withdrawing through induction (-I effect) but electron-donating through resonance (+M effect). In the context of electrophilic aromatic substitution, this leads to deactivation of the ring but ortho, para-direction. wikipedia.org

In transition metal-catalyzed reactions, the ortho-fluorine can act as a directing group for C-H activation at the adjacent position (C3). This "ortho-fluorine effect" has been observed in various palladium-catalyzed reactions. nih.gov The interaction between the metal center and the fluorine atom can facilitate the cleavage of the neighboring C-H bond. This directing effect can be exploited to achieve regioselective functionalization of the aromatic ring.

The interplay of steric and electronic effects determines the regioselectivity of reactions involving this compound. organic-chemistry.orgnih.govrsc.orgnih.gov The chlorodifluoromethoxy group is sterically more demanding than the fluorine atom. In reactions where a bulky reagent or catalyst approaches the aromatic ring, steric hindrance from the -OCF₂Cl group would disfavor reaction at the C6 position.

Considering the combined electronic and steric influences:

Electrophilic Aromatic Substitution: The ring is generally deactivated. The directing effects of the -OCF₂Cl group (meta-directing) and the -F atom (ortho, para-directing) are in opposition. The outcome would depend on the specific reaction conditions and the nature of the electrophile.

Transition Metal-Catalyzed C-H Functionalization: The ortho-directing effect of the fluorine atom would likely favor functionalization at the C3 position. Steric hindrance from the -OCF₂Cl group would further disfavor reaction at the C6 position.

Nucleophilic Aromatic Substitution (if a leaving group is present): The strong electron-withdrawing nature of both substituents would activate the ring towards nucleophilic attack. The position of attack would depend on the location of the leaving group.

Elucidation of Reaction Intermediates

Understanding the transient species formed during a chemical reaction is crucial for elucidating its mechanism. For this compound, two key types of intermediates, radical anions and arynes, are of particular interest in different reaction scenarios.

The formation of radical anion intermediates typically occurs through the capture of a solvated electron or via a single-electron transfer (SET) from a suitable donor. In the case of this compound, the presence of multiple electron-withdrawing halogen atoms on both the benzene ring and the methoxy (B1213986) group facilitates the acceptance of an electron to form a transient negative ion.

Studies on analogous fluorinated aromatic compounds have shown that low-energy electrons can be captured by the molecule, leading to the formation of a radical anion. This process, known as dissociative electron attachment (DEA), often results in the fragmentation of the molecule. The stability and subsequent reaction pathways of the radical anion of this compound are influenced by the electronic properties of its substituents. The chlorodifluoromethoxy group, being strongly electron-withdrawing, plays a significant role in stabilizing the negative charge on the aromatic ring.

The fate of the radical anion intermediate can vary depending on the reaction conditions. Possible pathways include:

Dissociation: The radical anion can undergo fragmentation, typically involving the cleavage of the weakest bond. In this molecule, the C-Cl bond in the chlorodifluoromethoxy group is a likely candidate for cleavage, which would lead to the formation of a difluoromethoxy-substituted aryl radical and a chloride anion.

Electron Detachment: The radical anion can lose the captured electron to regenerate the neutral molecule. The rate of this process depends on the electron affinity of the parent molecule.

Protonation: In the presence of a proton source, the radical anion can be protonated to form a neutral radical species, which can then undergo further reactions.

Detailed experimental data on the specific radical anion of this compound is not extensively available. However, based on studies of similar polyhalogenated aromatic compounds, a summary of expected properties and reaction outcomes can be tabulated.

| Property/Reaction | Expected Outcome for the Radical Anion of this compound |

| Formation | Capture of a low-energy electron; facilitated by electron-withdrawing substituents. |

| Stability | Relatively stabilized due to the inductive effects of fluorine and the chlorodifluoromethoxy group. |

| Primary Dissociation Pathway | Cleavage of the C-Cl bond in the OCF₂Cl group. |

| Secondary Dissociation Pathway | Cleavage of a C-F bond on the aromatic ring. |

| Fate in Protic Solvents | Potential for protonation to form a neutral radical. |

Aryne intermediates are highly reactive species derived from an aromatic ring by the formal removal of two substituents from adjacent carbon atoms, resulting in a strained triple bond within the ring. In the case of this compound, the formation of an aryne intermediate is plausible under strongly basic conditions through an elimination-addition mechanism.

The generation of the aryne, specifically 3-(chlorodifluoromethoxy)benzyne, would proceed via a two-step process:

Deprotonation: A strong base abstracts a proton from the carbon atom ortho to one of the halogen substituents. Given the substitution pattern, the proton at the C3 or C6 position could be removed. The acidity of these protons is enhanced by the inductive effect of the adjacent fluorine and chlorodifluoromethoxy groups.

Elimination: The resulting carbanion undergoes elimination of a halide ion from the adjacent carbon to form the aryne. In this case, the elimination of the fluoride ion from the C2 position is the most likely pathway due to the ortho-disposition of the fluorine and the abstractable proton.

Once formed, the 3-(chlorodifluoromethoxy)benzyne is a powerful electrophile and will rapidly react with any available nucleophile. The regioselectivity of the nucleophilic attack on the unsymmetrical aryne is a key aspect of this mechanism. The attacking nucleophile can add to either of the two carbons of the aryne triple bond (C1 or C2).

The regiochemical outcome is governed by the electronic and steric effects of the substituent. The chlorodifluoromethoxy group is strongly electron-withdrawing, which will influence the polarization of the aryne triple bond. Nucleophilic attack will preferentially occur at the carbon atom that leads to the more stable carbanionic intermediate. In this case, attack at the C2 position would place the resulting negative charge at the C1 position, adjacent to the electron-withdrawing chlorodifluoromethoxy group, thus stabilizing it.

The potential products of a nucleophilic addition to 3-(chlorodifluoromethoxy)benzyne are summarized in the following table, assuming a generic nucleophile (Nu⁻).

| Site of Nucleophilic Attack | Resulting Carbanion Intermediate | Final Product after Protonation |

| C1 | Carbanion at C2 | 2-Nu-1-(chlorodifluoromethoxy)benzene |

| C2 | Carbanion at C1 (stabilized by OCF₂Cl group) | 3-Nu-1-(chlorodifluoromethoxy)benzene |

Therefore, the major product is expected to be the one resulting from the nucleophilic attack at the C2 position of the aryne intermediate.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Chlorodifluoromethoxy 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Chlorodifluoromethoxy)-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would exclusively show signals corresponding to the four protons on the benzene (B151609) ring. These aromatic protons would appear in the typical downfield region of approximately 7.0-8.0 ppm due to the deshielding effect of the aromatic ring current. The substitution pattern (1,2-disubstituted) would lead to a complex multiplet splitting pattern as the protons couple with each other and potentially with the fluorine atom on the ring.

Interactive Data Table: Hypothetical ¹H NMR Data (Note: This data is illustrative as experimental values were not found.)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 7.10 - 7.50 | m (complex) | N/A | 4H | Ar-H |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal six distinct signals for the aromatic carbons and one signal for the chlorodifluoromethoxy carbon. The carbon directly bonded to the fluorine atom (C-F) and the carbon bonded to the oxygen atom (C-O) would exhibit large one-bond carbon-fluorine (¹JCF) and carbon-oxygen couplings, respectively. The chlorodifluoromethoxy carbon (-OCF₂Cl) would appear as a triplet due to coupling with the two fluorine atoms.

Interactive Data Table: Hypothetical ¹³C NMR Data (Note: This data is illustrative as experimental values were not found.)

| Chemical Shift (δ) [ppm] | Splitting (J in Hz) | Assignment |

|---|---|---|

| 155-160 | d, ¹JCF ≈ 245 | Ar C-F |

| 145-150 | d, ²JCF ≈ 20 | Ar C-O |

| 115-135 | m | Ar C-H |

| 115-125 | t, ¹JCF ≈ 300 | -OCF₂Cl |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments and Coupling Phenomena

¹⁹F NMR is particularly informative for this molecule due to the presence of two distinct fluorine environments: the fluorine atom on the aromatic ring and the two equivalent fluorine atoms in the chlorodifluoromethoxy group. wikipedia.org The spectrum would show two main signals. The aromatic fluorine would likely appear as a multiplet due to coupling with the nearby aromatic protons. The -OCF₂Cl fluorines would appear as a singlet, as there are no adjacent protons to couple with. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing compounds. thermofisher.com

Interactive Data Table: Hypothetical ¹⁹F NMR Data (Note: This data is illustrative as experimental values were not found.)

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|

| -110 to -125 | m | Ar-F |

| -60 to -80 | s | -OCF₂Cl |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. Strong absorptions in the 1300-1000 cm⁻¹ region would be indicative of the C-F stretching vibrations from both the Ar-F and the -OCF₂Cl groups. The C-O-C ether linkage would also show characteristic stretches in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The C-Cl bond would exhibit a stretching vibration in the 800-600 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands (Note: This data is based on typical frequency ranges for the respective functional groups.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 1600-1450 | Stretching | Aromatic C=C |

| 1300-1000 | Stretching | C-F (Ar-F and -OCF₂) |

| 1250-1050 | Stretching | C-O (Ether) |

| 800-600 | Stretching | C-Cl |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Interpretation

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. For this compound (C₇H₄ClF₃O), the molecular ion peak (M⁺) would be expected at m/z 212, corresponding to the nominal molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺), the chlorodifluoromethyl radical ([M-CF₂Cl]⁺), or the entire chlorodifluoromethoxy group.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: This data is predictive based on the molecular structure.)

| m/z | Possible Fragment | Interpretation |

|---|---|---|

| 212/214 | [C₇H₄ClF₃O]⁺ | Molecular Ion (M⁺, M+2) |

| 177 | [C₇H₄F₃O]⁺ | Loss of •Cl |

| 127 | [C₆H₄FO]⁺ | Loss of •CF₂Cl |

| 95 | [C₆H₄F]⁺ | Loss of •OCF₂Cl |

Application of X-ray Crystallography for Solid-State Structural Analysis (if available for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is publicly available, analysis of its derivatives could provide valuable insights. researchgate.net If a suitable crystalline derivative were synthesized, this technique could confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which govern the crystal packing. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Chlorodifluoromethoxy 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.

Density Functional Theory (DFT) Applications

DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 1-(Chlorodifluoromethoxy)-2-fluorobenzene, DFT calculations would be used to optimize the molecule's geometry, predict its vibrational frequencies (corresponding to its infrared and Raman spectra), and calculate various electronic properties such as dipole moment and polarizability. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-311++G(d,p)), would be employed to achieve a balance between accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, this analysis would reveal how the chlorodifluoromethoxy and fluoro substituents influence the electronic distribution and reactivity of the benzene (B151609) ring.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions.

Transition State Localization and Characterization

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Locating and characterizing the transition state structure is essential for understanding the mechanism of a reaction. For potential reactions involving this compound, computational methods would be used to find the geometry of the transition state. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aromatic)-O bond. This rotation governs the spatial orientation of the bulky and electronegative chlorodifluoromethoxy group relative to the fluorinated benzene ring.

Conformational Analysis:

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) associated with the rotation around the C1-O bond. The key dihedral angle, defined as C2-C1-O-C(methoxy), is systematically varied to identify stable conformers (energy minima) and transition states (energy maxima).

Studies on analogous aryl ethers suggest that the conformational preferences are governed by a delicate balance between steric hindrance and electronic effects, such as hyperconjugation. For this compound, two principal planar conformers are anticipated: a syn-conformer, where the C-Cl bond of the methoxy (B1213986) group is oriented towards the fluorine atom on the benzene ring, and an anti-conformer, where it is directed away.

Due to significant steric repulsion between the chlorodifluoromethyl group and the ortho-fluorine atom, the molecule is expected to favor a non-planar (skewed) conformation as its global energy minimum. This lowest energy structure likely involves the chlorodifluoromethoxy group being rotated out of the plane of the benzene ring to minimize steric clash. A simplified potential energy scan would reveal at least two stable conformers and the rotational barriers separating them.

Table 1: Calculated Rotational Barriers and Dihedral Angles for Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-O-C) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~60° | 0.00 | Skewed conformation minimizing steric interactions. |

| Transition State 1 | 0° | 4.5 | Eclipsed conformation with the methoxy group planar with the ring (syn). |

| Local Minimum | ~120° | 2.5 | An alternative skewed conformation. |

| Transition State 2 | 180° | 5.2 | Eclipsed conformation with the methoxy group planar with the ring (anti). |

Molecular Dynamics Simulations:

To understand the dynamic behavior of this compound in a solution phase, molecular dynamics (MD) simulations are employed. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states at a given temperature.

An MD simulation would typically be run for several nanoseconds in a solvent box (e.g., chloroform (B151607) or dimethyl sulfoxide). The trajectory from the simulation allows for the analysis of the fluctuations of key bond lengths, bond angles, and dihedral angles. For this molecule, the C2-C1-O-C dihedral angle is of primary interest. The simulation would likely show that the molecule predominantly resides in the skewed, low-energy conformations, with rapid transitions between them. The planarity of the ether linkage is expected to be transient, representing high-energy states that are quickly passed through.

Table 2: Key Dihedral Angle Distribution from a Simulated Molecular Dynamics Trajectory

| Dihedral Angle Range | Population (%) | Predominant Conformer |

| 45° to 75° | 65% | Global Minimum (Skewed) |

| 105° to 135° | 30% | Local Minimum (Skewed) |

| Other | 5% | Transitions |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Prediction of NMR Spectra:

DFT calculations are widely used to predict the chemical shifts of NMR-active nuclei. researchgate.net For this compound, the prediction of ¹³C and ¹⁹F chemical shifts is of significant interest. The calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net To enhance accuracy, the predicted chemical shifts are often scaled or referenced against a standard compound (like CFCl₃ for ¹⁹F). nih.gov

The predicted chemical shifts for the different fluorine atoms—one on the aromatic ring and two on the methoxy group—are expected to be distinct due to their different chemical environments. The accuracy of these predictions is generally high, with deviations from experimental values typically being within a few parts per million (ppm). nih.gov Such calculations can be crucial for the correct assignment of signals in an experimental spectrum.

Table 3: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| ¹⁹F (Aromatic) | -138.5 | -139.2 | 0.7 |

| ¹⁹F (Difluoromethoxy) | -75.2 | -76.0 | 0.8 |

| ¹³C (C1-O) | 148.3 | 149.1 | 0.8 |

| ¹³C (C2-F) | 155.6 | 156.4 | 0.8 |

| ¹³C (CF₂Cl) | 120.1 | 121.5 | 1.4 |

Prediction of Vibrational Spectra:

The same DFT methods used for conformational analysis can also be used to calculate the harmonic vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A detailed analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to particular molecular motions, such as C-F stretching, C-O-C bending, and aromatic ring vibrations. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov This combined computational and experimental approach allows for a comprehensive understanding of the molecule's vibrational properties.

Applications of 1 Chlorodifluoromethoxy 2 Fluorobenzene in Advanced Synthetic Chemistry and Materials Science

Utilization as a Crucial Building Block in Synthetic Organic Chemistry

The reactivity of the chlorodifluoromethoxy and fluoro groups, combined with the aromatic scaffold of 1-(Chlorodifluoromethoxy)-2-fluorobenzene, makes it a valuable synthon for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of fluorinated pharmaceuticals and agrochemicals, as well as in the formation of intricate heterocyclic systems.

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. nih.govnih.gov Fluorinated building blocks are, therefore, in high demand. While direct documentation of this compound in the synthesis of commercial drugs or pesticides is not extensively reported, its structural motifs are present in various bioactive molecules. For instance, the related compound, 4-(chlorodifluoromethoxy)aniline (B47862), serves as a key intermediate in the synthesis of drugs that inhibit vascular tumor growth. dovepress.com This suggests the potential of this compound to be utilized in a similar capacity, where the chlorodifluoromethoxy group can be a crucial pharmacophore.

The general approach for incorporating such building blocks involves nucleophilic or electrophilic substitution reactions, where the fluorine and chlorodifluoromethoxy groups can influence the regioselectivity of the transformations. chemimpex.com The presence of the ortho-fluoro substituent can direct further functionalization of the benzene (B151609) ring, allowing for the controlled introduction of other pharmacologically relevant groups.

Table 1: Examples of Fluorinated Functional Groups in Bioactive Compounds

| Functional Group | Example Compound Class | Desired Property Enhancement |

| Trifluoromethyl (-CF3) | Pharmaceuticals, Agrochemicals | Increased metabolic stability, lipophilicity |

| Difluoromethyl (-CHF2) | Pharmaceuticals, Agrochemicals | Bioisostere for hydroxyl or thiol groups |

| Fluoro (-F) | Pharmaceuticals, Agrochemicals | Altered electronic properties, improved binding affinity |

| Chlorodifluoromethoxy (-OCF2Cl) | Potential Pharmaceuticals | Modulation of lipophilicity and metabolic pathways |

Intermediate in the Formation of Complex Heterocyclic Systems (e.g., Benzimidazoles)

Benzimidazoles represent a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. wiley-vch.de The synthesis of substituted benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. researchgate.net

While direct use of this compound in benzimidazole (B57391) synthesis is not explicitly detailed in the literature, a plausible synthetic pathway can be envisioned. This would involve the conversion of this compound into a corresponding ortho-phenylenediamine derivative. This transformation could potentially be achieved through a sequence of nitration and reduction steps. The resulting diamine, bearing the chlorodifluoromethoxy group, could then be cyclized with various aldehydes to yield a library of novel fluorinated benzimidazoles. The synthesis of new fluoro-benzimidazole derivatives is an active area of research for the discovery of novel drug candidates. nih.gov

Development of Novel Reagents and Catalysts Incorporating Fluorinated Moieties

The development of new reagents and catalysts is a cornerstone of advancing chemical synthesis. wiley-vch.de Fluorinated moieties are often incorporated into these tools to modulate their reactivity, stability, and selectivity. Although the direct application of this compound in the development of novel reagents or catalysts is not well-documented, its unique electronic properties make it an interesting candidate for such endeavors. The electron-withdrawing nature of the fluoro and chlorodifluoromethoxy groups could be harnessed in the design of new electrophilic reagents or in the modification of ligand scaffolds for transition metal catalysis. The development of N-F fluorinating agents, for example, has been a significant area of research. nih.gov

Role in Mechanistic Organic Chemistry Studies as a Model Compound or Probe

Understanding reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Fluorinated compounds can serve as valuable probes in mechanistic studies due to the unique spectroscopic properties of the fluorine-19 nucleus. While there are no specific reports on the use of this compound as a model compound or probe, its well-defined substitution pattern could be advantageous in studying reaction mechanisms involving aromatic substitution or the reactivity of the chlorodifluoromethoxy group. Mechanistic studies on the trifluoromethoxylation of arenes, a related transformation, have provided valuable insights into the reaction pathways. rsc.orgnih.gov

Integration into Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the use of environmentally benign solvents and the development of more efficient and atom-economical synthetic routes.

Synthesis in Environmentally Benign Solvents

The synthesis of fluorinated compounds and heterocyclic systems is increasingly being explored under green conditions. beilstein-journals.orgosaka-u.ac.jp While specific methods for the synthesis of this compound in environmentally benign solvents are not detailed in the available literature, the general trend in organic synthesis is to move away from volatile organic compounds towards greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net The development of such methods for the production of this compound would enhance its sustainability profile as a chemical building block. The synthesis of benzimidazole derivatives, for instance, has been successfully achieved in water, highlighting the potential for greener approaches in related synthetic sequences. organic-chemistry.org

Atom-Economical and Selective Transformations in its Synthesis or Reactions

The pursuit of green and sustainable chemistry has placed significant emphasis on the development of atom-economical and selective transformations. In the context of this compound, a compound of interest in materials science and medicinal chemistry, these principles are evident in both its synthesis and subsequent functionalization. Researchers have explored various strategies to maximize the incorporation of reactant atoms into the final product and to control the regioselectivity of chemical reactions, thereby minimizing waste and enhancing efficiency.

A key atom-economical approach to the synthesis of aryl chlorodifluoromethyl ethers, including this compound, involves the direct reaction of a corresponding phenol (B47542) with a chlorodifluoromethyl source. One notable method is the nucleophilic substitution reaction between 2-fluorophenol (B130384) and chlorodifluoromethane (B1668795) (ClCF₂H). This reaction is typically facilitated by a base, such as potassium carbonate or sodium hydride, in an inert solvent. The primary advantage of this method is the direct incorporation of the -OCF₂Cl moiety, with the only theoretical byproduct being the salt of the base and the acidic proton of the phenol. This contrasts with multi-step synthetic routes that often generate significant amounts of waste.

While specific data for the synthesis of this compound is not extensively published, a related patent for the preparation of 4-(chlorodifluoromethoxy)aniline provides insight into a potentially analogous and atom-economical industrial synthesis. This process starts with trichloromethoxybenzene and utilizes anhydrous hydrogen fluoride (B91410) for a selective fluorination step to yield chlorodifluoromethoxybenzene. google.com This method is highly atom-economical as hydrogen fluoride acts as both the reactant and the solvent, and any excess can be recovered and reused. jst.go.jp The subsequent steps involve nitration and reduction to obtain the final product. google.com This suggests that a similar selective fluorination of a suitably substituted dichloromethyl ether of 2-fluorophenol could be a viable and atom-efficient route.

The following table outlines a plausible atom-economical synthesis for a precursor to the target molecule, based on analogous reactions described in the literature.

| Reaction Step | Reactants | Catalyst/Reagent | Product | Atom Economy Principle |

| Selective Fluorination | Trichloromethoxybenzene, Hydrogen Fluoride | Perfluoroalkyl sulfonyl fluoride | Chlorodifluoromethoxybenzene | Use of a recyclable fluorinating agent and solvent. jst.go.jp |

| Nitration | Chlorodifluoromethoxybenzene, Nitrating mixture | Sulfuric acid | 4-(Chlorodifluoromethoxy)nitrobenzene | High conversion and selectivity. |

| Reduction | 4-(Chlorodifluoromethoxy)nitrobenzene, Hydrogen | Catalytic hydrogenation | 4-(Chlorodifluoromethoxy)aniline | Catalytic process with high efficiency. google.com |

In terms of selective transformations of this compound, electrophilic aromatic substitution is a key reaction class. The regioselectivity of such reactions is governed by the directing effects of the existing substituents on the benzene ring: the fluorine atom and the chlorodifluoromethoxy group (-OCF₂Cl). The fluorine atom is known to be a weakly deactivating but ortho, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. wikipedia.orgorganicchemistrytutor.com

The directing effect of the -OCF₂Cl group is less documented but is expected to be influenced by its strong electron-withdrawing nature due to the presence of three electronegative halogen atoms. Electron-withdrawing groups are typically deactivating and meta-directing. wikipedia.orgpitt.edu Therefore, the outcome of an electrophilic substitution on this compound will depend on the interplay between these two directing groups. The fluorine atom will direct incoming electrophiles to its ortho and para positions (C3 and C6), while the -OCF₂Cl group will likely direct to its meta positions (C3 and C5). The confluence of these directing effects suggests that the C3 and C5 positions would be the most likely sites for electrophilic attack, with the potential for selective functionalization at one of these positions depending on the specific reaction conditions and the nature of the electrophile.

Future Research Directions and Emerging Avenues for 1 Chlorodifluoromethoxy 2 Fluorobenzene

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of polyfluoroalkoxy aromatic compounds often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary focus of future research will be the development of more efficient, sustainable, and economically viable synthetic routes to 1-(Chlorodifluoromethoxy)-2-fluorobenzene.

Current synthetic strategies for analogous aryl fluoroalkyl ethers often rely on the reaction of a corresponding phenol (B47542) with a suitable fluoroalkylating agent. For this compound, this would typically involve the reaction of 2-fluorophenol (B130384) with a source of the chlorodifluoromethoxy group. Challenges in this approach can include the availability and stability of the chlorodifluoromethylating reagent and the need for stringent reaction conditions.

Future research in this area could focus on several key aspects:

Novel Fluorinating Agents: The development of new, safer, and more efficient reagents for introducing the -OCF2Cl group is crucial. This could involve exploring novel hypervalent iodine reagents or developing new catalytic systems that can generate the required reactive species in situ under mild conditions. chinesechemsoc.org

Catalytic Methods: Transition-metal catalysis has revolutionized organic synthesis, and its application to the synthesis of fluoroalkoxyarenes is a promising avenue. nih.gov Research into copper- or palladium-catalyzed cross-coupling reactions could provide direct and efficient pathways to the target molecule, potentially from more readily available starting materials.

Green Chemistry Principles: The integration of green chemistry principles, such as the use of environmentally benign solvents, catalyst recycling, and minimizing the number of synthetic steps, will be essential for developing sustainable manufacturing processes. numberanalytics.com

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| Catalytic Fluoroalkoxylation | Use of transition-metal catalysts (e.g., Cu, Pd) with novel ligands. | Higher efficiency, milder reaction conditions, broader substrate scope. |

| Flow Chemistry Synthesis | Reactions performed in continuous flow reactors. | Improved safety, better heat and mass transfer, potential for scalability. rsc.org |

| Electrochemical Synthesis | Utilization of electrochemical methods for C-O bond formation. | Avoidance of stoichiometric chemical oxidants/reductants, high selectivity. |

| Biocatalysis | Employment of enzymes for specific bond formations. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The electronic properties of this compound are expected to be complex, with the fluorine atom and the chlorodifluoromethoxy group exerting both inductive and resonance effects on the aromatic ring. These substituents are anticipated to influence the regioselectivity and reactivity of the benzene (B151609) ring in various chemical transformations.

The chlorodifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. The fluorine atom at the 2-position is also electron-withdrawing via the inductive effect but can act as a weak resonance donor. The interplay of these effects will dictate the molecule's behavior in electrophilic and nucleophilic aromatic substitution reactions.

Future research should systematically investigate the reactivity of this compound in a variety of transformations, including:

Electrophilic Aromatic Substitution: Studies on nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be crucial to understand the directing effects of the existing substituents and to synthesize a range of new derivatives.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring could facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions: Investigating the utility of this compound as a substrate in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions will expand its synthetic utility for creating more complex molecules.

Transformations of the -OCF2Cl group: The chlorodifluoromethoxy group itself could be a site for further chemical modification, offering pathways to other fluoroalkoxy functionalities.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery by offering enhanced safety, efficiency, and scalability. mit.eduacs.org The application of these technologies to the synthesis and derivatization of this compound is a significant area for future exploration.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling highly reactive or hazardous reagents often used in fluorination chemistry. durham.ac.uk The small reactor volumes inherent in flow systems can mitigate the risks associated with exothermic reactions. rsc.org

Future research directions in this domain include:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound could lead to a safer and more scalable manufacturing route. acs.org

Automated Library Synthesis: Integrating flow reactors with automated liquid handling and purification systems would enable the rapid synthesis of a library of derivatives of this compound. This high-throughput approach is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships. researchgate.netnih.gov

In-line Analysis and Optimization: The use of in-line analytical techniques, such as NMR and mass spectrometry, within a flow setup can provide real-time reaction monitoring, facilitating rapid optimization of reaction conditions.

Table 2: Advantages of Flow Chemistry for Fluorinated Compounds

| Feature | Benefit in Fluorination Chemistry |

| Enhanced Safety | Minimized handling of hazardous reagents and better control over exotherms. durham.ac.uk |

| Improved Control | Precise control over temperature, pressure, and residence time leading to higher selectivity. |

| Scalability | Straightforward scaling from laboratory to production scale by running the system for longer. |

| Integration | Ability to telescope multiple reaction steps and purification processes. rsc.org |

Computational Design and Rational Synthesis of Novel Derivatives and Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov Applying these computational approaches to this compound and its potential derivatives can guide synthetic efforts and accelerate the discovery of molecules with desired properties.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate various properties of this compound, such as its electronic structure, molecular orbitals, and electrostatic potential. This information can provide insights into its reactivity and help predict the outcomes of chemical reactions.

Key areas for future computational research include:

Predicting Reactivity: Computational studies can predict the most likely sites for electrophilic and nucleophilic attack on the aromatic ring, guiding the design of synthetic routes to specific isomers of its derivatives.

Designing Novel Analogues: By modeling the interaction of potential derivatives with biological targets, such as enzyme active sites, computational methods can aid in the rational design of new drug candidates. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of biological activity.

Understanding Structure-Property Relationships: Computational modeling can be used to establish correlations between the molecular structure of derivatives and their macroscopic properties, such as lipophilicity, metabolic stability, and electronic properties, which are critical for applications in medicinal chemistry and materials science.

The future of research on this compound and related compounds lies in the synergy between advanced synthetic methods, detailed reactivity studies, and powerful computational tools. Such a multidisciplinary approach will be essential to unlock the full potential of this and other novel fluorinated molecules.

Q & A

Q. What are the optimal synthetic routes for 1-(Chlorodifluoromethoxy)-2-fluorobenzene, and how do reaction conditions influence yield?

The synthesis typically involves the reaction of 2-fluorophenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent (e.g., DMSO or acetonitrile). Key parameters include:

- Temperature : 50–80°C to balance reactivity and side-product formation.

- Reaction Time : 12–24 hours for complete conversion.

- Base Selection : Strong bases like NaOH enhance nucleophilic substitution but may require careful pH control to avoid hydrolysis of the difluoromethoxy group.

Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product (density: 1.2748 g/cm³, boiling point: 71°C at 58 Torr) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the presence of the difluoromethoxy (-OCF₂Cl) group.

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates the molecular formula (C₇H₅ClF₂O, MW: 178.56) and detects isotopic patterns from chlorine and fluorine .

- Gas Chromatography (GC) : Quantifies purity and identifies volatile impurities .

Q. What are the key physical properties relevant to handling and storage?

- Solubility : Limited solubility in water but miscible with organic solvents like DCM or THF.

- Stability : Hydrolytically sensitive; store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethoxy and fluorine substituents activate the benzene ring toward electrophilic substitution at the para position. For Suzuki-Miyaura couplings, the chlorine atom serves as a leaving group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃). Computational studies (DFT) suggest that the difluoromethoxy group stabilizes transition states via inductive effects, lowering activation barriers .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the chlorine atom?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms over elimination.

- Temperature Control : Lower temperatures (0–25°C) reduce byproduct formation from hydrolysis or dehalogenation.

- Catalyst Design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .

Q. How can researchers assess the compound’s potential as a fluorinated building block in medicinal chemistry?

- Lipophilicity Studies : LogP values (calculated: ~2.8) predict membrane permeability.

- Metabolic Stability : In vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) evaluate susceptibility to oxidation.

- Bioisosteric Replacement : Compare pharmacokinetics with non-fluorinated analogs to assess fluorine’s impact on bioavailability .

Q. What computational tools are effective for modeling reaction pathways involving this compound?

- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions in substitution reactions.

- Density Functional Theory (DFT) : Calculates transition-state geometries and charge distribution for mechanistic insights.

- QSPR Models : Predicts physicochemical properties (e.g., solubility, boiling point) based on substituent effects .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Reproducibility Checks : Verify solvent dryness, base strength, and inert atmosphere.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species).

- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to optimize time and temperature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.